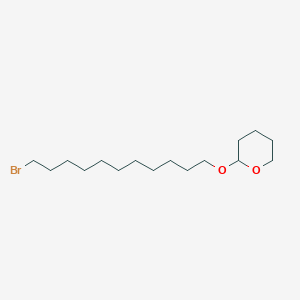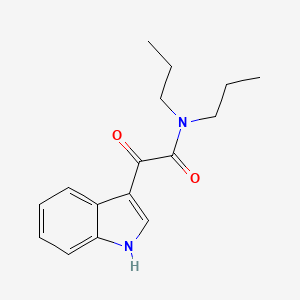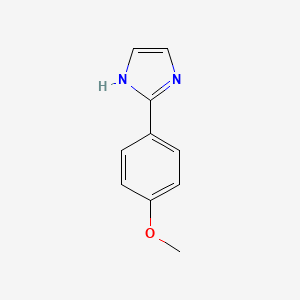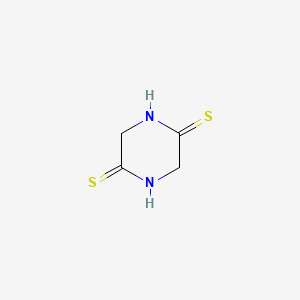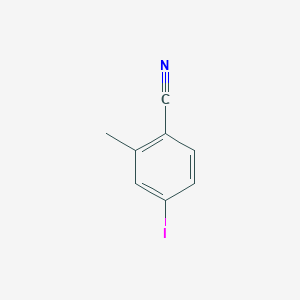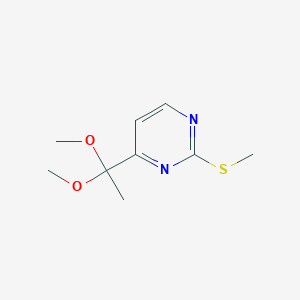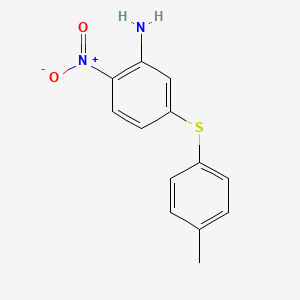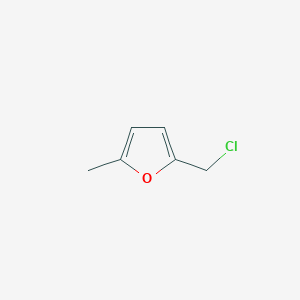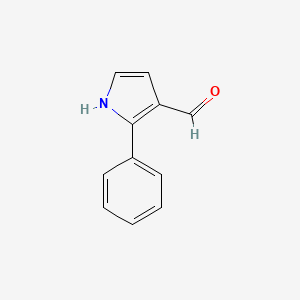![molecular formula C13H20O3Si B3053289 Silane, [2-(ethenylphenyl)ethyl]trimethoxy- CAS No. 52783-38-7](/img/structure/B3053289.png)
Silane, [2-(ethenylphenyl)ethyl]trimethoxy-
Descripción general
Descripción
Silane, [2-(ethenylphenyl)ethyl]trimethoxy-: is a chemical compound with the molecular formula C13H20O3Si and a molecular weight of 252.3816 g/mol . It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound features a trimethoxy silane group attached to a 2-(ethenylphenyl)ethyl group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [2-(ethenylphenyl)ethyl]trimethoxy- typically involves the reaction of 2-(ethenylphenyl)ethyl chloride with trimethoxysilane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of Silane, [2-(ethenylphenyl)ethyl]trimethoxy- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Silane, [2-(ethenylphenyl)ethyl]trimethoxy- undergoes various chemical reactions, including:
Hydrolysis: The trimethoxy silane group can hydrolyze in the presence of water or moisture, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions:
Hydrolysis: Water or moisture, often in the presence of an acid or base catalyst.
Condensation: Acid or base catalysts, elevated temperatures.
Addition Reactions: Halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr).
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes.
Addition Reactions: Halogenated or hydrogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Silane, [2-(ethenylphenyl)ethyl]trimethoxy- is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility and reduce biofouling. It may also be utilized in the development of drug delivery systems .
Industry: In the industrial sector, Silane, [2-(ethenylphenyl)ethyl]trimethoxy- is used in the production of coatings, adhesives, and sealants. It enhances the mechanical properties and durability of these materials by forming strong bonds with various substrates .
Mecanismo De Acción
The mechanism of action of Silane, [2-(ethenylphenyl)ethyl]trimethoxy- primarily involves the hydrolysis and condensation of the trimethoxy silane group. Upon exposure to moisture, the trimethoxy groups hydrolyze to form silanols, which can further condense to form siloxane bonds. These siloxane bonds contribute to the formation of a stable and durable network structure, enhancing the material’s properties .
Comparación Con Compuestos Similares
Trimethoxysilane: A simpler silane compound with three methoxy groups attached to a silicon atom.
Glycidoxypropyl trimethoxysilane (KH-560): A silane coupling agent with an epoxy group, used for surface modification and improving adhesion in composites.
Uniqueness: Silane, [2-(ethenylphenyl)ethyl]trimethoxy- is unique due to the presence of the 2-(ethenylphenyl)ethyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications where other silane compounds may not be as effective .
Propiedades
IUPAC Name |
2-(2-ethenylphenyl)ethyl-trimethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3Si/c1-5-12-8-6-7-9-13(12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINCCBQBUJOHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=CC=C1C=C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20605677 | |
| Record name | [2-(2-Ethenylphenyl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20605677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52783-38-7 | |
| Record name | [2-(2-Ethenylphenyl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20605677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


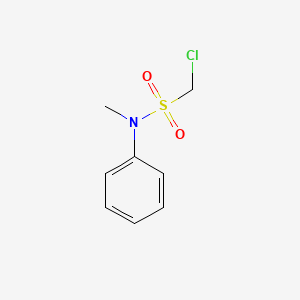
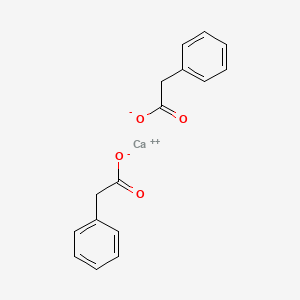
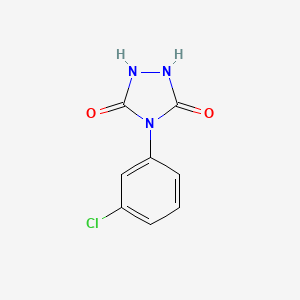
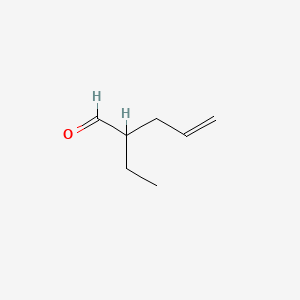
![6-Chlorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B3053216.png)
